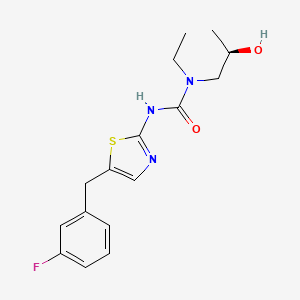
(R)-MrgprX2 antagonist-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-MrgprX2 antagonist-3 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit the MrgprX2 receptor, which is implicated in various physiological and pathological processes, including pain, inflammation, and allergic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-MrgprX2 antagonist-3 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. The synthetic route often starts with the preparation of a chiral precursor, which is then subjected to various chemical transformations such as alkylation, acylation, and cyclization to yield the final product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-MrgprX2 antagonist-3 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-MrgprX2 antagonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of ®-MrgprX2 antagonist-3 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
®-MrgprX2 antagonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MrgprX2 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the MrgprX2 receptor in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MrgprX2 receptor.
Wirkmechanismus
The mechanism of action of ®-MrgprX2 antagonist-3 involves its selective binding to the MrgprX2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, which in turn modulates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of G-protein coupled receptor signaling, leading to reduced cellular responses associated with pain, inflammation, and allergic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ®-MrgprX2 antagonist-3 include:
A1/A3 AR antagonist 3: A dual antagonist for A1 and A3 adenosine receptors, used in research for chronic heart diseases.
H3 receptor antagonists: Such as clobenpropit and ciproxifan, used in the treatment of neurodegenerative conditions.
Uniqueness
®-MrgprX2 antagonist-3 is unique due to its high selectivity and potency for the MrgprX2 receptor. This specificity makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and for developing targeted therapeutic agents.
Eigenschaften
Molekularformel |
C16H20FN3O2S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1 |
InChI-Schlüssel |
SQINLEDSAKOIRP-LLVKDONJSA-N |
Isomerische SMILES |
CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Kanonische SMILES |
CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


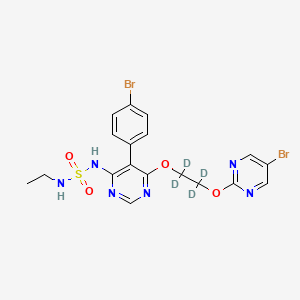
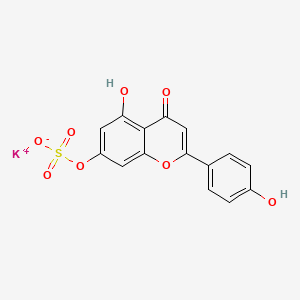

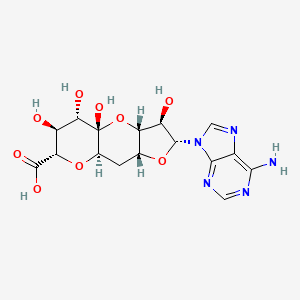


![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
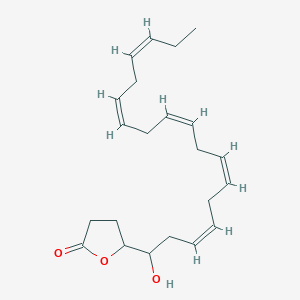
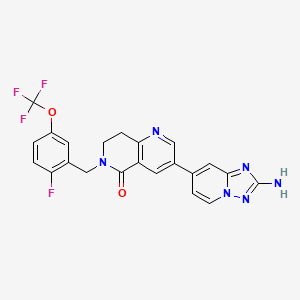
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
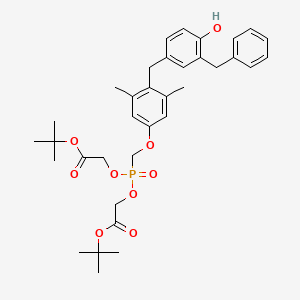
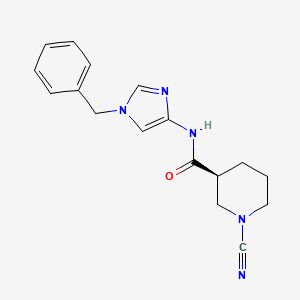
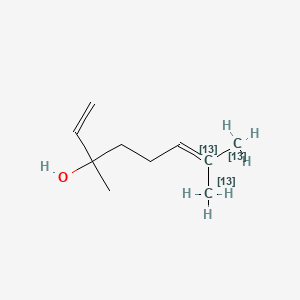
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
